N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide
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Overview
Description
N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a triazole moiety, and an oxane carboxamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.
Attachment of the oxane carboxamide group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability, while the oxane carboxamide group may facilitate interactions with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(3R,4S)-1-[(2R)-2-hydroxy-2-phenylethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide: Similar in structure but with different functional groups.
Indole derivatives: Share some biological activities but differ in core structure.
Uniqueness
N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is unique due to its combination of a triazole ring, pyrrolidine ring, and oxane carboxamide group, which confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-3-5-15-10-22(12-17-19-13-20-23(17)4-2)11-16(15)21-18(24)14-6-8-25-9-7-14/h13-16H,3-12H2,1-2H3,(H,21,24)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGUKCZVBWHJK-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2CCOCC2)CC3=NC=NN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)CC3=NC=NN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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